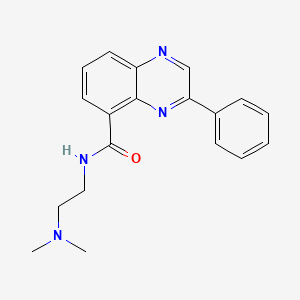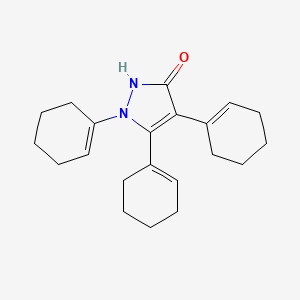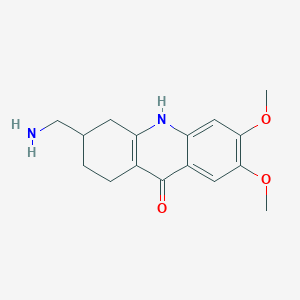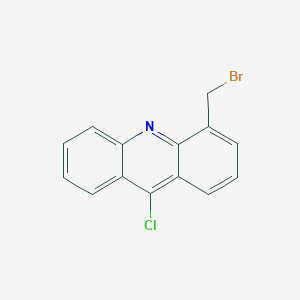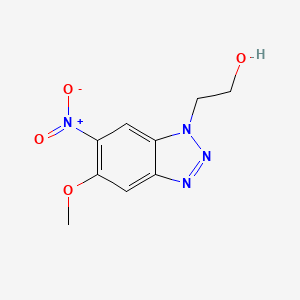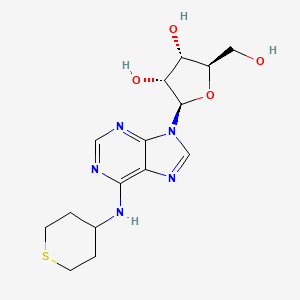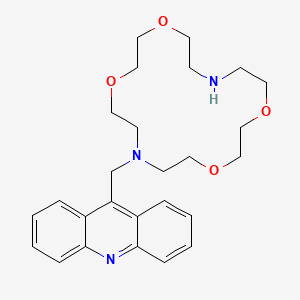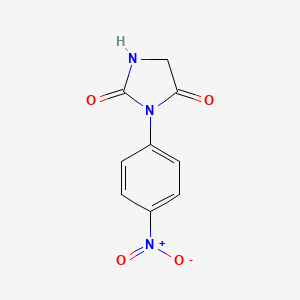
3-(4-Nitrophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7N3O4 It is a derivative of imidazolidine-2,4-dione, featuring a nitrophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazolidine ring can be opened under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-Aminophenyl)imidazolidine-2,4-dione.
Reduction: Formation of ring-opened products.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Nitrophenyl)imidazolidine-2,4-dione
- 3-(2-Nitrophenyl)imidazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
Uniqueness
3-(4-Nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior .
Properties
CAS No. |
62101-57-9 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-(4-nitrophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H,10,14) |
InChI Key |
NXSDVXXMFNZITI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


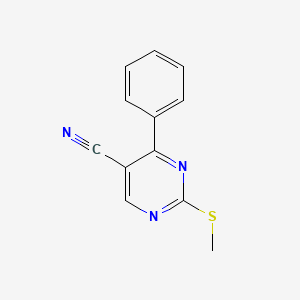
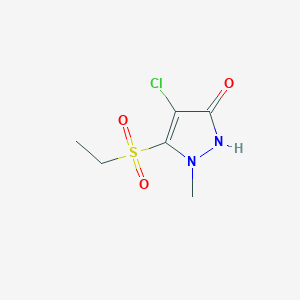
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
